molecular formula C7H12ClN3O B1460123 [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1609401-03-7

[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1460123
CAS No.: 1609401-03-7
M. Wt: 189.64 g/mol
InChI Key: PTVQCWFONUOVPN-UHFFFAOYSA-N
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Description

[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVQCWFONUOVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-03-7
Record name 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, featuring a cyclobutyl group attached to a 1,2,4-oxadiazole moiety. The biological properties of oxadiazole derivatives have been widely studied, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities.

The molecular formula of this compound is C7_7H12_{12}ClN3_3O, with a molecular weight of 189.64 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC Name(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine; hydrochloride
CAS Number1609401-03-7
Molecular Weight189.64 g/mol
Purity≥95%

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to oxadiazoles. For instance, derivatives linked to 5-fluorouracil have shown significant activity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. In one study, several synthesized oxadiazole derivatives demonstrated promising cytotoxic effects compared to standard treatments .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
5-FluorouracilMCF-710
Oxadiazole Derivative AMDA MB-2318
Oxadiazole Derivative BA5496

Antimicrobial and Anti-inflammatory Properties

The biological spectrum of oxadiazole derivatives also includes antimicrobial and anti-inflammatory activities. Research indicates that these compounds can act as effective inhibitors against various bacterial strains and exhibit anti-inflammatory effects through modulation of inflammatory pathways . The specific mechanisms often involve inhibition of key enzymes or receptors involved in inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on multiple cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory responses

Case Studies

In one notable case study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities through in vitro assays. The findings indicated that certain modifications to the oxadiazole ring significantly enhanced the anticancer activity against specific cell lines. This underscores the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds containing oxadiazole moieties possess significant antimicrobial properties. [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics .
  • Anticancer Research : The oxadiazole ring is known for its role in anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : There is emerging evidence that oxadiazole derivatives can exhibit neuroprotective effects. Studies focusing on neurodegenerative diseases have shown that compounds similar to this compound may help protect neuronal cells from oxidative stress and apoptosis .

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of the resulting materials. Its unique structure contributes to improved performance in high-temperature applications .
  • Fluorescent Materials : Research indicates that this compound can be used as a building block for synthesizing fluorescent materials. These materials have potential applications in optoelectronics and bio-imaging technologies due to their luminescent properties .

Agricultural Research Applications

  • Pesticidal Activity : Initial studies suggest that this compound may exhibit pesticidal properties against certain pests and pathogens affecting crops. This makes it a candidate for developing new agrochemicals with lower environmental impact compared to conventional pesticides .
  • Plant Growth Regulation : There is potential for this compound to act as a plant growth regulator, promoting growth and resistance to environmental stressors in various plant species. This application could significantly impact agricultural productivity and sustainability.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Research Inhibits tumor growth in specific cancer cell lines
Neuroprotective Effects Protects neuronal cells from oxidative stress
Polymer Chemistry Enhances thermal stability and mechanical properties
Fluorescent Materials Potential use in optoelectronics and bio-imaging
Pesticidal Activity Exhibits pesticidal properties against crop pathogens
Plant Growth RegulationPromotes growth and stress resistance in plants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.